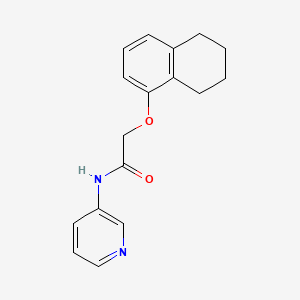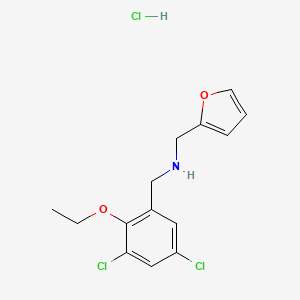![molecular formula C16H28N4 B5404821 2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine](/img/structure/B5404821.png)
2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPAA and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of MPAA is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. This inhibition leads to the suppression of bacterial and fungal growth and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
MPAA has been found to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which are responsible for inflammation in the body. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, MPAA has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPAA in lab experiments is its high potency and specificity. It has been found to have a high affinity for specific enzymes and proteins, which makes it an effective tool for studying their activity. However, one of the limitations of using MPAA is its potential toxicity. It is important to use caution when handling this compound in the laboratory.
Future Directions
There are several future directions for the study of MPAA. One potential direction is the development of new drugs based on the structure of MPAA. Another potential direction is the study of its potential applications in the field of nanotechnology. MPAA has also been found to have potential applications in the field of agriculture, where it can be used as a natural pesticide. Further research is needed to fully understand the potential applications of MPAA in various fields.
In conclusion, MPAA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its antibacterial, antifungal, and anti-inflammatory properties. MPAA has also been found to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Its high potency and specificity make it an effective tool for studying the activity of specific enzymes and proteins. However, caution must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the potential applications of MPAA in various fields.
Synthesis Methods
The synthesis of MPAA involves the reaction of 3-(1-propyl-1H-imidazol-2-yl)azetidine with 2-methylpiperidine. This reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is MPAA, which is a white crystalline solid.
Scientific Research Applications
MPAA has been extensively studied for its potential applications in various fields. It has been found to have significant antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. MPAA has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in the brain. It has also been found to have potential applications in the field of nanotechnology.
properties
IUPAC Name |
2-methyl-1-[1-[(1-propylimidazol-2-yl)methyl]azetidin-3-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4/c1-3-8-19-10-7-17-16(19)13-18-11-15(12-18)20-9-5-4-6-14(20)2/h7,10,14-15H,3-6,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWNAISQXOIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CN2CC(C2)N3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)

![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5404756.png)
![1-(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5404760.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5404785.png)
![4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5404787.png)

![2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5404796.png)
![6-amino-4-(3-fluorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5404800.png)
![3-[3-(3-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5404808.png)
![6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5404816.png)
![5-{[{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5404834.png)
